molecular formula C6H7BrO B1278526 3-Bromocyclohex-2-enone CAS No. 56671-81-9

3-Bromocyclohex-2-enone

Cat. No.: B1278526
CAS No.: 56671-81-9
M. Wt: 175.02 g/mol
InChI Key: BVSMYYHGYVHWCD-UHFFFAOYSA-N
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Description

3-Bromocyclohex-2-enone is an organic compound with the molecular formula C6H7BrO It is a brominated derivative of cyclohexenone and is characterized by the presence of a bromine atom at the third position of the cyclohexenone ring

Mechanism of Action

Target of Action

3-Bromocyclohex-2-enone is a chemical compound with the molecular formula C6H7BrO The primary targets of this compound are not well-documented in the literature

Mode of Action

It has been used as a reagent for the α-arylation of lactams , suggesting that it may interact with its targets through a similar mechanism.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur within a cell, and the impact of a specific compound on these pathways can vary widely depending on the compound’s structure, targets, and mode of action .

Result of Action

Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent changes in cellular functions .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s structure and function . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromocyclohex-2-enone typically involves the bromination of cyclohex-2-enone. One common method includes the use of hydrogen bromide and bromine in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromocyclohex-2-enone undergoes various types of chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
  • Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
  • Nucleophilic Substitution: Formation of substituted cyclohexenones.
  • Reduction: Formation of cyclohexenols.
  • Oxidation: Formation of cyclohexenone derivatives with higher oxidation states.

Comparison with Similar Compounds

3-Bromocyclohex-2-enone can be compared with other brominated cyclohexenones and related compounds:

  • 3-Chlorocyclohex-2-enone: Similar reactivity but with chlorine instead of bromine.
  • 3-Iodocyclohex-2-enone: More reactive due to the larger size and lower bond dissociation energy of iodine.
  • Cyclohex-2-enone: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSMYYHGYVHWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450018
Record name 3-Bromocyclohex-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56671-81-9
Record name 3-Bromocyclohex-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 3-Bromocyclohex-2-enone chosen as a reactant in the synthesis of styrylcyclohex-2-enones?

A1: The research aimed to synthesize various styrylcyclohex-2-enones, which are precursors to 2,3-dihydro-1H-phenanthren-4-ones. This compound served as a suitable reactant in this synthesis due to its reactivity. The research paper specifically explored the use of both 3-chlorocyclohex-2-enone and this compound in Heck reactions with various styrenes []. The study found that both halides yielded the desired dienone product in good yield [].

Q2: What are the advantages of using 3-Chlorocyclohex-2-enone over this compound in this specific synthesis?

A2: While both 3-chlorocyclohex-2-enone and this compound effectively yielded the desired dienone product, the research highlights the practical advantage of using the chloro compound. Due to its easier accessibility, 3-chlorocyclohex-2-enone was chosen for the subsequent synthesis of various styrylcyclohex-2-enones []. This choice demonstrates a focus on practicality and resource optimization in chemical synthesis.

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